Angiotensin II acetate

Description

Propriétés

IUPAC Name |

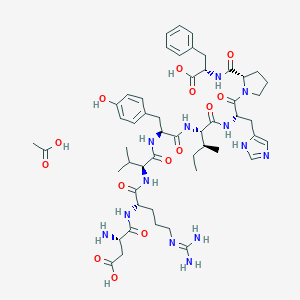

acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H71N13O12.C2H4O2/c1-5-28(4)41(47(72)59-36(23-31-25-54-26-56-31)48(73)63-20-10-14-38(63)45(70)60-37(49(74)75)22-29-11-7-6-8-12-29)62-44(69)35(21-30-15-17-32(64)18-16-30)58-46(71)40(27(2)3)61-43(68)34(13-9-19-55-50(52)53)57-42(67)33(51)24-39(65)66;1-2(3)4/h6-8,11-12,15-18,25-28,33-38,40-41,64H,5,9-10,13-14,19-24,51H2,1-4H3,(H,54,56)(H,57,67)(H,58,71)(H,59,72)(H,60,70)(H,61,68)(H,62,69)(H,65,66)(H,74,75)(H4,52,53,55);1H3,(H,3,4)/t28-,33-,34-,35-,36-,37-,38-,40-,41-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTZKFAHKJXHBA-PIONDTTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H75N13O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501027705 | |

| Record name | Angiotensin II monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1106.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32044-01-2, 68521-88-0 | |

| Record name | Angiotensin II, 5-L-isoleucine-, monoacetate (salt) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032044012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II acetate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068521880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin II monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501027705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Angiotensin II Acetate for Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis, purification, and experimental application of Angiotensin II acetate. It is intended to serve as a technical resource, offering detailed protocols and insights into the underlying biochemical pathways for researchers working in cardiovascular science, pharmacology, and drug development.

Introduction to Angiotensin II

Angiotensin II is a potent octapeptide hormone (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) and the primary effector of the Renin-Angiotensin-Aldosterone System (RAAS).[1] It plays a critical role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis.[2][3] Angiotensin II exerts its effects by binding to two main G protein-coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Type 2 Receptor (AT2R).[4] The AT1R mediates most of the classical physiological effects of Angiotensin II, including vasoconstriction, aldosterone secretion, and cell proliferation. In contrast, the AT2R often counteracts the actions of the AT1R, promoting vasodilation and exerting anti-proliferative effects.

For research purposes, Angiotensin II is typically synthesized chemically and isolated as an acetate salt to ensure stability and solubility in aqueous solutions. Its use in experimental models, both in vitro and in vivo, is crucial for investigating the pathophysiology of hypertension, cardiac hypertrophy, vascular inflammation, and renal disease.

| Property | Value | Reference |

| Amino Acid Sequence | Asp-Arg-Val-Tyr-Ile-His-Pro-Phe | |

| Molecular Formula | C₅₀H₇₁N₁₃O₁₂ | |

| Molecular Weight | 1046.18 g/mol | |

| Form | Acetate Salt | |

| Solubility | ≥76.6 mg/mL in water; ≥234.6 mg/mL in DMSO | |

| Insolubility | Insoluble in ethanol |

Synthesis of this compound

The most common and efficient method for synthesizing Angiotensin II for research and production is Solid-Phase Peptide Synthesis (SPPS). This technique involves assembling the peptide chain sequentially while one end is attached to an insoluble polymeric support (resin). The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely employed due to its mild deprotection conditions.

Logical Workflow for SPPS of Angiotensin II

Caption: General workflow for the Solid-Phase Peptide Synthesis (SPPS) of Angiotensin II.

Detailed SPPS Protocol

1. Resin Selection and Preparation:

-

A Rink Amide resin is commonly used to yield a C-terminally amidated peptide. The resin is swelled in a suitable solvent like N,N-Dimethylformamide (DMF) before the first amino acid is coupled.

2. Iterative Amino Acid Addition: The peptide is assembled from the C-terminus (Phenylalanine) to the N-terminus (Aspartic acid). Each cycle consists of two main steps:

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of 20% piperidine in DMF. This exposes a free amine group for the next coupling reaction.

-

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or DIC/OxymaPure) and added to the resin. The activated carboxylic acid of the new amino acid reacts with the free amine on the peptide chain, forming a new peptide bond. The reaction progress can be monitored using a qualitative ninhydrin test.

3. Cleavage and Global Deprotection:

-

Once the full octapeptide sequence is assembled, the peptide is cleaved from the resin, and all acid-labile side-chain protecting groups are removed simultaneously.

-

This is achieved by treating the peptidyl-resin with a cleavage cocktail, typically containing Trifluoroacetic acid (TFA) as the main cleavage agent and scavengers (e.g., water, triisopropylsilane) to capture the reactive carbocations generated from the protecting groups.

4. Isolation of Crude Peptide:

-

The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.

-

The crude peptide is then pelleted by centrifugation, washed with cold ether, and dried under vacuum.

Purification of this compound

The crude synthetic peptide contains the desired product along with deletion sequences, incompletely deprotected peptides, and by-products from the synthesis. Therefore, rigorous purification is mandatory.

Purification and Analysis Workflow

Caption: Standard workflow for the purification and final isolation of this compound.

Detailed Purification Protocol

1. Preparative Reverse-Phase HPLC (RP-HPLC): This is the gold standard for peptide purification.

-

The crude peptide is dissolved in an aqueous solution, often containing acetic acid, to ensure protonation and good solubility.

-

The solution is injected onto a preparative C18 RP-HPLC column.

-

A gradient of two mobile phases is used for elution:

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Acetic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Acetic Acid.

-

-

The peptide is eluted by gradually increasing the concentration of Mobile Phase B. Angiotensin II, being moderately hydrophobic, will elute at a specific acetonitrile concentration. Fractions are collected and analyzed for purity.

| Parameter | Typical Value |

| Column | Preparative C18, 5-10 µm particle size |

| Mobile Phase A | 0.1% Acetic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Acetic Acid |

| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min) |

| Gradient | Linear gradient, e.g., 10-50% B over 30 minutes |

| Detection | UV at 220 nm (peptide bond) and 280 nm (Tyrosine) |

2. Lyophilization (Freeze-Drying):

-

Fractions confirmed to contain the pure peptide (>95%) are pooled together.

-

The acetonitrile is often removed under reduced pressure.

-

The remaining aqueous solution is flash-frozen and lyophilized. This process removes water via sublimation, yielding the final product as a stable, fluffy, white powder. Using acetic acid in the mobile phase ensures the final product is the acetate salt.

Angiotensin II Signaling Pathways

Angiotensin II's biological effects are mediated through two primary receptors, AT1R and AT2R, which trigger distinct intracellular signaling cascades.

AT1 Receptor Signaling Pathway

Activation of the AT1R, a Gq/11-coupled receptor, initiates a cascade leading to vasoconstriction, inflammation, and cellular growth.

Caption: Simplified signaling cascade of the Angiotensin II Type 1 Receptor (AT1R).

Upon binding Angiotensin II, the AT1R activates Gq/11 proteins, which in turn stimulate Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to smooth muscle contraction. DAG activates Protein Kinase C (PKC), which initiates downstream signaling, including the MAP kinase pathways (ERK, JNK, p38), promoting cell growth, hypertrophy, and inflammation. AT1R activation also stimulates NADPH oxidase, leading to the production of reactive oxygen species (ROS).

AT2 Receptor Signaling Pathway

The AT2R is highly expressed in fetal tissues and its expression increases in adults under pathological conditions. Its activation generally opposes AT1R-mediated effects.

References

Angiotensin II acetate mechanism of action in vascular smooth muscle cells

An In-depth Technical Guide on the Core Mechanism of Action of Angiotensin II Acetate in Vascular Smooth Muscle Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiotensin II (Ang II) is a potent, multifunctional octapeptide hormone and the primary effector of the renin-angiotensin system (RAS).[1] It plays a critical role in cardiovascular physiology, primarily through the regulation of blood pressure, and fluid and electrolyte homeostasis.[2][3] In vascular smooth muscle cells (VSMCs), Ang II is a powerful vasoconstrictor and also a key mediator of vascular remodeling, hypertrophy, and inflammation.[4][5] These effects are implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.

Virtually all of the major hemodynamic and structural effects of Ang II in the vasculature are mediated by its binding to the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor (GPCR). The activation of the AT1 receptor initiates a complex and multiphasic cascade of intracellular signaling events that ultimately govern the cellular response. This guide provides a detailed technical overview of these core mechanisms, focusing on the signaling pathways, experimental validation, and quantitative aspects of Ang II's action in VSMCs.

Core Signaling Pathways Initiated by Angiotensin II

The binding of Angiotensin II to the AT1 receptor initiates a complex series of intracellular events that can be broadly categorized into pathways controlling rapid contraction and those governing slower, long-term changes like cell growth and remodeling. These pathways are highly interconnected, featuring significant crosstalk.

G-Protein Coupling and Classical Contraction Pathway

The AT1 receptor couples to several heterotrimeric G-proteins, most notably Gq/11, G12/13, and Gi, to initiate downstream signaling. The canonical pathway leading to rapid vasoconstriction is mediated by Gq/11.

-

Phospholipase C Activation: Upon AT1 receptor activation by Ang II, the associated Gq/11 protein activates Phospholipase C (PLC).

-

Second Messenger Generation: PLC rapidly hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) in the cell membrane to generate two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This activation is extremely rapid, detectable within 5 seconds of Ang II stimulation.

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum (SR), triggering the release of stored intracellular calcium (Ca2+). This results in a rapid and transient spike in cytosolic Ca2+ concentration.

-

Myosin Light Chain Phosphorylation: The elevated intracellular Ca2+ binds to calmodulin, and this Ca2+-calmodulin complex activates Myosin Light Chain Kinase (MLCK). MLCK then phosphorylates the regulatory myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.

-

Protein Kinase C Activation: Concurrently, DAG, along with the increased Ca2+, activates Protein Kinase C (PKC). PKC activation contributes to the contractile response and also modulates the activity of other signaling pathways and ion channels.

RhoA/ROCK Pathway and Calcium Sensitization

While the initial contraction is driven by a surge in Ca2+, Ang II also activates pathways that maintain force even as Ca2+ levels begin to decline. This "calcium sensitization" is primarily mediated by the G12/13-RhoA/ROCK pathway.

-

G12/13 Activation: The AT1 receptor also couples to G12/13 proteins.

-

RhoA Activation: G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA by promoting the exchange of GDP for GTP.

-

ROCK Activation: GTP-bound RhoA activates its primary downstream effector, Rho-associated kinase (ROCK).

-

Inhibition of MLCP: ROCK phosphorylates the myosin-binding subunit (MYPT1) of Myosin Light Chain Phosphatase (MLCP), inhibiting its activity.

-

Sustained Contraction: With MLCP inhibited, the myosin light chains remain phosphorylated for a longer duration, leading to sustained contraction and force maintenance independent of high intracellular Ca2+ levels. This pathway is crucial for Ang II's effect on vascular tone.

Mitogen-Activated Protein Kinase (MAPK) Pathways

Ang II is a potent activator of all three major families of Mitogen-Activated Protein Kinases (MAPKs): extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. These pathways are central to the growth-promoting and inflammatory effects of Ang II.

-

ERK1/2 Activation: The activation of ERK1/2 by Ang II is complex and often involves the "transactivation" of the Epidermal Growth Factor Receptor (EGFR). This process is dependent on reactive oxygen species (ROS) and the activity of non-receptor tyrosine kinases like c-Src. Once activated, the EGFR serves as a docking platform for adaptor proteins that link to the Ras-Raf-MEK-ERK cascade.

-

p38 MAPK Activation: Ang II also causes a rapid and transient activation of p38 MAPK. This activation is often ROS-dependent and can contribute to both contractile and hypertrophic responses. p38 MAPK can phosphorylate downstream targets like MAPK-activated protein kinase-2 (MAPKAPK-2) and heat shock protein 27 (HSP27).

-

JNK Activation: Ang II stimulates JNK, a pathway often associated with stress responses and inflammation. Upstream activators of JNK in this context include p21-activated kinase (PAK).

Role of Reactive Oxygen Species (ROS) and Tyrosine Kinases

A crucial aspect of Ang II signaling is the rapid generation of reactive oxygen species (ROS), which act as critical intracellular second messengers.

-

NADPH Oxidase Activation: Ang II, via the AT1 receptor, activates a membrane-bound NADPH oxidase (Nox) complex, leading to the production of superoxide (·O2−) and hydrogen peroxide (H2O2). This activation involves PKC and other signaling intermediates.

-

ROS as Second Messengers: ROS are not merely damaging byproducts; they actively participate in signal transduction by modifying the activity of key proteins, including protein tyrosine phosphatases and kinases.

-

Tyrosine Kinase Activation: Ang II activates a host of non-receptor tyrosine kinases, including c-Src, Pyk2, FAK, and the JAK/STAT pathway. The activation of many of these kinases is redox-sensitive. For instance, ROS are required for Ang II-induced c-Src activation, which is a necessary step for the subsequent transactivation of the EGFR. This highlights a critical signaling axis: Ang II → ROS → c-Src → EGFR transactivation → ERK1/2 activation.

Quantitative Data Summary

The cellular response to Angiotensin II is multiphasic, with distinct signaling events occurring over different timescales.

| Parameter | Time Course / Magnitude | Cell Type / Model | Reference |

| PLC Activation / IP3 Generation | Measurable at 5s; Peaks at 15s; Returns toward baseline by 2 min | Cultured Rat Aortic VSMCs | |

| Intracellular Ca2+ ([Ca2+]i) Increase | Rapid increase, comparable to IP3 generation | Cultured Rat Aortic VSMCs | |

| MAP Kinase (ERK1/2) Activation | Peaks around 2-5 min; Remains elevated for at least 60 min | Cultured VSMCs | |

| PLD Activation | Detectable at 1-2 min; Remains elevated for at least 1 hr | Cultured VSMCs | |

| p21-Activated Kinase (PAK) Activity | Rapidly stimulated within 1 min; 5-fold peak increase at 30 min | Rat Aortic VSMCs | |

| c-Src Activation | 2- to 3-fold increase in activity within 2 min | Cultured VSMCs | |

| PKD Activation | Rapidly induced within 45 seconds | Rat Aortic SMCs | |

| Dose-Response (pHi increase) | pD2 = 9.2 ± 0.2 | Cultured Wistar-Kyoto Rat Mesenteric Artery VSMCs | |

| Dose-Response ([Ca2+]i increase) | pD2 = 7.4 ± 0.1 | Cultured Wistar-Kyoto Rat Mesenteric Artery VSMCs |

Experimental Protocols

The elucidation of Ang II signaling pathways relies on a variety of established experimental techniques.

Measurement of Intracellular Calcium ([Ca2+]i)

This protocol is used to measure the rapid changes in cytosolic free calcium concentration following Ang II stimulation.

-

Principle: Ratiometric fluorescent dyes, such as Fura-2, are loaded into the cells. The dye's fluorescence emission characteristics change upon binding to Ca2+. By measuring fluorescence at two different excitation wavelengths, the ratio of the intensities can be used to calculate the precise Ca2+ concentration, minimizing artifacts from dye loading or cell thickness.

-

Methodology:

-

Cell Culture: VSMCs are cultured on glass coverslips suitable for microscopy.

-

Dye Loading: Cells are incubated with the acetoxymethyl (AM) ester form of the dye (e.g., Fura-2 AM). The AM ester allows the dye to passively cross the cell membrane.

-

De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the active, Ca2+-sensitive form of the dye in the cytosol.

-

Measurement: The coverslip is mounted on an inverted microscope equipped for fluorescence digital imaging. Cells are perfused with a physiological salt solution.

-

Stimulation: Angiotensin II is added to the perfusion buffer at the desired concentration.

-

Data Acquisition: The cells are alternately excited at ~340 nm and ~380 nm, and the emission is captured at ~510 nm using a digital camera. The ratio of the fluorescence intensities (F340/F380) is calculated over time to reflect the change in [Ca2+]i.

-

VSMC Contraction Assay (Wire Myography)

This protocol measures the direct contractile effect of Angiotensin II on intact vascular tissue.

-

Principle: Small segments of arteries (e.g., thoracic aorta, mesenteric arteries) are mounted in a myograph chamber, which allows for the measurement of isometric tension (force) development.

-

Methodology:

-

Tissue Dissection: An artery is carefully dissected from a euthanized animal (e.g., rat) and placed in cold, oxygenated physiological salt solution.

-

Mounting: The artery is cut into small rings (e.g., 2 mm), which are then mounted on two small wires or pins in the myograph chamber. One wire is fixed, and the other is connected to a force transducer.

-

Equilibration: The chamber is filled with physiological salt solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2. The rings are stretched to an optimal baseline tension and allowed to equilibrate.

-

Stimulation: A cumulative concentration-response curve is generated by adding increasing concentrations of Angiotensin II to the bath.

-

Data Recording: The isometric force generated by the arterial ring is recorded by the transducer and plotted against the Ang II concentration. The effect of specific inhibitors (e.g., AT1 receptor antagonists, kinase inhibitors) can be tested by pre-incubating the tissue with the inhibitor before adding Ang II.

-

Protein Phosphorylation Analysis (Western Blotting)

This technique is used to detect the activation of specific kinases, as phosphorylation is a common mechanism of kinase activation.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of a target protein (e.g., phospho-ERK, phospho-p38).

-

Methodology:

-

Cell Treatment: Cultured VSMCs are serum-starved to reduce baseline kinase activity and then stimulated with Angiotensin II for various time points.

-

Lysis: The reaction is stopped by adding ice-cold lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined (e.g., using a BCA assay) to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated protein of interest. After washing, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the light emitted is captured on film or with a digital imager. The membrane is often stripped and re-probed with an antibody for the total amount of the protein to confirm equal loading.

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Angiotensin II signaling in vascular smooth muscle. New concepts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Angiotensin II Acetate Signaling in Cardiac Fibroblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (Ang II), the primary effector peptide of the renin-angiotensin system (RAS), plays a pivotal role in the pathophysiology of cardiac remodeling and heart failure.[1][2] Beyond its well-documented effects on cardiomyocytes, Ang II exerts profound pro-fibrotic effects on cardiac fibroblasts, the most abundant cell type in the heart.[2][3] These effects include stimulating fibroblast proliferation, migration, and the excessive deposition of extracellular matrix (ECM) proteins, leading to cardiac fibrosis, increased stiffness, and ultimately, cardiac dysfunction.[4] This technical guide provides an in-depth exploration of the core signaling pathways activated by Angiotensin II acetate in cardiac fibroblasts, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Signaling Pathways

Ang II mediates its effects in cardiac fibroblasts primarily through the Angiotensin II Type 1 Receptor (AT1R), a G protein-coupled receptor (GPCR). Activation of the AT1R initiates a cascade of intracellular signaling events that can be broadly categorized into several key pathways, often exhibiting significant crosstalk.

Gαq/11 - Phospholipase C (PLC) Pathway

Upon Ang II binding, the AT1R couples to the Gαq/11 subunit of the heterotrimeric G protein. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ is a critical signal for various downstream events.

-

DAG , along with elevated intracellular Ca2+, activates Protein Kinase C (PKC), a family of serine/threonine kinases. PKC isoforms, particularly PKCδ, play a significant role in mediating Ang II-induced signaling in cardiac fibroblasts.

Mitogen-Activated Protein Kinase (MAPK) Cascades

A central hub for Ang II signaling in cardiac fibroblasts is the activation of Mitogen-Activated Protein Kinase (MAPK) cascades. The three major MAPK families involved are:

-

Extracellular signal-regulated kinases 1 and 2 (ERK1/2): Primarily associated with cell proliferation and differentiation. Ang II-induced ERK1/2 activation can be mediated by both PKC-dependent and independent mechanisms.

-

c-Jun N-terminal kinases (JNKs): Involved in stress responses, inflammation, and apoptosis.

-

p38 MAPKs: Also activated by cellular stress and inflammatory cytokines, contributing to fibrosis and hypertrophy.

These MAPK pathways are activated by upstream kinases and ultimately lead to the phosphorylation and activation of various transcription factors, thereby regulating gene expression.

References

- 1. Angiotensin II-induced extracellular signal-regulated kinase 1/2 activation is mediated by protein kinase Cdelta and intracellular calcium in adult rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rat Cardiac Fibroblast Isolation and Culture Kit [procellsystem.com]

- 3. In vitro Assays and Imaging Methods for Drug Discovery for Cardiac Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

The Discovery and Elucidation of Angiotensin II as a Potent Vasoconstrictor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the seminal discoveries and historical experiments that identified and characterized Angiotensin II as a powerful vasoconstrictor. It details the key researchers, their groundbreaking experimental methodologies, and the quantitative data that laid the foundation for our current understanding of the renin-angiotensin system (RAS). This document serves as a comprehensive resource for researchers and professionals in drug development, offering a detailed historical perspective and practical insights into the experimental techniques that have shaped this critical area of cardiovascular research.

A Historical Journey: Unraveling the Renin-Angiotensin System

The story of Angiotensin II begins in the late 19th century with the discovery of a pressor substance in the kidney. This timeline highlights the key milestones in the journey to understanding this potent vasoconstrictor.

-

1898: The Discovery of Renin Robert Tigerstedt and Per Bergman, working at the Karolinska Institute in Stockholm, discovered that saline extracts of rabbit kidney contained a substance that caused a significant rise in blood pressure when injected into other rabbits. They named this substance "renin."

-

1934: The Ischemic Kidney and Hypertension Harry Goldblatt, a pathologist at Western Reserve University, developed a pivotal animal model of hypertension. By partially constricting the renal arteries in dogs with a specially designed silver clamp, he demonstrated that renal ischemia (reduced blood flow to the kidneys) could induce sustained hypertension[1][2]. This experiment provided a crucial link between the kidney and high blood pressure.

-

Late 1930s: The Emergence of a Vasoactive Substance Two independent research groups, one in Argentina led by Eduardo Braun-Menéndez and Juan Carlos Fasciolo, and another in the United States led by Irvine Page and Oscar Helmer, built upon Goldblatt's work. Both teams demonstrated that renin was an enzyme that acted on a substrate in the blood plasma to produce a potent pressor substance.

-

The Argentinian group named this substance "Hypertensin."

-

The American group called it "Angiotonin."

-

-

1940s: Purification and Characterization Throughout the 1940s, both research groups worked on purifying and characterizing this newly discovered substance. They established its polypeptide nature and its powerful vasoconstrictive properties through various bioassays.

-

1958: A Unified Nomenclature In a landmark act of scientific collaboration, Braun-Menéndez and Page jointly proposed a unified name for the substance they had independently discovered. Combining "Angiotonin" and "Hypertensin," they coined the term "Angiotensin." It was later discovered that the substance they had been studying was actually a precursor, Angiotensin I, which was then converted to the active form, Angiotensin II.

Foundational Experiments: Methodologies and Quantitative Data

The following sections detail the experimental protocols of the key historical studies and present the available quantitative data in a structured format.

Goldblatt's Renal Artery Constriction Model (1934)

Objective: To investigate the role of renal ischemia in the development of hypertension.

Experimental Protocol:

-

Animal Model: Healthy adult dogs.

-

Surgical Procedure:

-

Under anesthesia, a flank incision was made to expose the renal artery.

-

A specially designed adjustable silver clamp was placed around the main renal artery[1][3].

-

The clamp was tightened to a degree that partially occluded the artery, reducing blood flow to the kidney without causing complete blockage. In some experiments, both renal arteries were constricted, while in others, one was constricted and the other was removed.

-

-

Blood Pressure Measurement:

-

Systolic blood pressure was measured in the conscious dogs using a mercury manometer connected to a cannula inserted into the femoral artery. This direct method of blood pressure measurement was the standard at the time.

-

-

Data Collection: Blood pressure was monitored over weeks and months to observe the long-term effects of renal artery constriction.

Quantitative Data:

While the original 1934 publication by Goldblatt et al. provides extensive descriptions, specific numerical data tables are limited. However, the text and subsequent analyses report significant and sustained elevations in blood pressure.

| Experimental Condition | Observed Blood Pressure Change | Reference |

| Moderate constriction of both renal arteries | Persistent elevation of systolic blood pressure, often exceeding 200 mmHg from a baseline of around 120 mmHg. | |

| Severe constriction of both renal arteries | Rapid and marked elevation of systolic blood pressure, often leading to malignant hypertension and renal failure. | |

| Constriction of one renal artery | A temporary increase in blood pressure that often returned to normal levels. | |

| Constriction of one renal artery with removal of the contralateral kidney | Sustained hypertension, similar to the bilateral constriction model. |

Braun-Menéndez and Fasciolo's "Hypertensin" Bioassay

Objective: To isolate and characterize the pressor substance produced by the ischemic kidney.

Experimental Protocol:

-

Source of "Hypertensin": Venous blood from the ischemic kidneys of dogs, prepared using a modification of Goldblatt's technique.

-

Extraction and Purification:

-

Blood from the renal vein of an ischemic kidney was collected.

-

The plasma was separated and treated with acetone to precipitate proteins and extract the active substance.

-

Further purification steps were undertaken to isolate "Hypertensin."

-

-

Bioassay:

-

The pressor activity of the extracts was tested by intravenous injection into anesthetized dogs.

-

Blood pressure was recorded directly from an artery using a mercury manometer.

-

A "unit" of Hypertensin was defined as the amount that produced a 20-30 mm Hg increase in blood pressure.

-

Quantitative Data:

| Experiment | Observed Blood Pressure Increase (mmHg) | Reference |

| Injection of venous blood from an ischemic kidney graft | 30 - 70 | |

| Injection of a purified extract of "Hypertensin" (defined as one unit) | 20 - 30 | |

| Injection of acetone extracts from 50cc of serum from ischemic kidneys | 15 - 62 |

Page and Helmer's "Angiotonin" Bioassay

Objective: To isolate and characterize the vasoconstrictor substance generated by the action of renin on a plasma substrate.

Experimental Protocol:

-

Source of "Angiotonin": Incubation of purified renin with a plasma substrate they called "renin-activator" (later identified as angiotensinogen).

-

Bioassay for Vasoconstriction:

-

Perfused Rabbit Ear Artery: This was a common method at the time to assess the direct effect of substances on blood vessels.

-

The central artery of a rabbit's ear was cannulated and perfused with a physiological salt solution at a constant rate.

-

The perfusion pressure was monitored. An increase in perfusion pressure indicated vasoconstriction.

-

"Angiotonin" was added to the perfusate, and the change in perfusion pressure was recorded.

-

-

Isolated Perfused Organs (e.g., Langendorff Heart Preparation): This technique allowed for the study of the effects of substances on the coronary vasculature.

-

The heart of a small mammal (e.g., rabbit, rat) was excised and mounted on a Langendorff apparatus.

-

The heart was retrogradely perfused through the aorta with an oxygenated physiological solution.

-

The perfusate would enter the coronary arteries, allowing the heart to continue beating.

-

"Angiotonin" was introduced into the perfusate, and changes in coronary flow rate or perfusion pressure were measured as an indicator of vasoconstriction.

-

-

Quantitative Data:

Modern Experimental Protocols for Assessing Angiotensin II-Induced Vasoconstriction

The foundational work of these early pioneers paved the way for more refined and quantitative methods to study vasoconstriction.

Isolated Aortic Ring Assay

Objective: To measure the contractile response of a blood vessel to Angiotensin II in a controlled ex vivo environment.

Experimental Workflow:

References

An In-depth Technical Guide to the Physiological Effects of Angiotensin II Acetate on Blood Pressure Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II (Ang II) acetate, a potent vasoconstrictor peptide hormone, is a central component of the renin-angiotensin-aldosterone system (RAAS) and a critical regulator of blood pressure and cardiovascular homeostasis.[1][2] Its physiological effects are multifaceted, primarily mediated through the activation of Angiotensin II type 1 (AT1) receptors, leading to a cascade of signaling events that culminate in increased vascular tone, renal sodium and water retention, and sympathetic nervous system activation.[1][3] This technical guide provides a comprehensive overview of the physiological mechanisms of Angiotensin II acetate in blood pressure regulation, detailing its signaling pathways, quantitative effects, and the experimental protocols used to elucidate its function.

Mechanism of Action: A Multi-pronged Approach to Blood Pressure Elevation

Angiotensin II exerts its pressor effects through a coordinated series of actions on various organ systems, including the vasculature, adrenal glands, kidneys, and central nervous system.

Vascular Effects: Potent Vasoconstriction

Angiotensin II is one of the most potent endogenous vasoconstrictors.[1] It directly acts on vascular smooth muscle cells (VSMCs) to induce contraction, thereby increasing peripheral resistance and elevating blood pressure. This process is initiated by the binding of Angiotensin II to AT1 receptors on VSMCs.

The primary signaling pathway involves the activation of a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and causing smooth muscle contraction.

Simultaneously, DAG activates protein kinase C (PKC), which contributes to the sustained phase of vasoconstriction through various mechanisms, including the sensitization of the contractile apparatus to Ca2+.

Another critical pathway in Angiotensin II-induced vasoconstriction is the RhoA/Rho-kinase (ROCK) pathway. Activation of the AT1 receptor stimulates the small GTPase RhoA, which in turn activates ROCK. ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP), thereby promoting a state of sustained myosin light chain phosphorylation and vasoconstriction, a phenomenon known as calcium sensitization.

Adrenal Effects: Aldosterone Secretion

Angiotensin II is a primary regulator of aldosterone synthesis and secretion from the zona glomerulosa of the adrenal cortex. Aldosterone, a mineralocorticoid hormone, acts on the distal tubules and collecting ducts of the kidneys to increase the reabsorption of sodium and water, and the secretion of potassium. This leads to an expansion of extracellular fluid volume and a further increase in blood pressure. The stimulation of aldosterone secretion by Angiotensin II is also mediated by the AT1 receptor.

Renal Effects: Sodium and Water Reabsorption

Beyond its stimulation of aldosterone, Angiotensin II has direct effects on the kidneys to promote sodium and water retention. It constricts the efferent arterioles of the glomeruli to a greater extent than the afferent arterioles, which increases the glomerular filtration fraction and enhances the reabsorption of sodium and water in the proximal tubules. Angiotensin II also directly stimulates sodium reabsorption in the proximal tubules by activating the Na+/H+ exchanger and the Na+/K+-ATPase pump.

Central Nervous System Effects: Sympathetic Outflow and Thirst

Angiotensin II acts on the central nervous system (CNS) to increase sympathetic outflow, further contributing to vasoconstriction and increased cardiac output. It can cross the blood-brain barrier in certain areas, such as the subfornical organ and the area postrema, to act on central AT1 receptors. This central action of Angiotensin II also stimulates thirst and the release of vasopressin (antidiuretic hormone), leading to increased water intake and retention.

Signaling Pathways

The physiological effects of Angiotensin II are orchestrated by a complex network of intracellular signaling pathways initiated by its binding to the AT1 receptor.

AT1 Receptor Signaling

The AT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by Angiotensin II, initiates multiple downstream signaling cascades.

As described in the vascular effects, this is the canonical pathway leading to vasoconstriction.

This pathway is crucial for calcium sensitization and sustained vasoconstriction.

Angiotensin II can also activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is typically associated with cytokine signaling. This pathway is implicated in the growth-promoting and inflammatory effects of Angiotensin II, contributing to vascular and cardiac remodeling in chronic hypertension.

Angiotensin II activates several MAPK pathways, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK. These pathways are involved in cell growth, proliferation, inflammation, and fibrosis.

Angiotensin II can transactivate receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), leading to the activation of downstream growth and proliferative signaling pathways.

Caption: Angiotensin II AT1 Receptor Signaling Pathways.

Quantitative Data on Physiological Effects

The following tables summarize quantitative data from various studies on the effects of Angiotensin II on key physiological parameters.

Table 1: Dose-Dependent Effects of Angiotensin II on Blood Pressure in Humans

| Dose | Change in Mean Arterial Pressure (MAP) | Change in Systolic Blood Pressure (SBP) | Reference(s) |

| 15 ng/kg/min to 60 mcg/min | +23.4% (from 63.3 mmHg to 78.1 mmHg) | - | |

| 0.2 mcg/min to a 1500 mcg bolus | - | +125.2% (from 56.9 mmHg to 128.2 mmHg) | |

| 20 ng/kg/min | Increase of ~10 mmHg | - | |

| 2.5 to 30 ng/kg (PD20) | - | +20 mmHg |

PD20: Dose required to elicit a 20 mmHg increase in systolic blood pressure.

Table 2: Effects of Angiotensin II Infusion on Blood Pressure in Rodent Models

| Animal Model | Dose | Duration | Change in Systolic Blood Pressure (SBP) | Reference(s) |

| Mice | 1.46 mg/kg/day | 28 days | Stabilized at ~160 mmHg | |

| Rats | 5.2 µg/kg/h | 14 days | Significant increase | |

| Mice | 400 ng/kg/min | 12 days | Progressive increase to ~135 mmHg | |

| Mice | 1000 ng/kg/min | 12 days | Rapid increase to ~152 mmHg | |

| Mice (aged) | 0.28 mg/kg/day | 28 days | Increase to >155 mmHg | |

| Rats | 200 ng/kg/min | 7 days | Increase of ~20 mmHg in MAP |

Table 3: In Vitro Effects of Angiotensin II on Vascular Smooth Muscle

| Preparation | Parameter Measured | Effective Concentration (EC50) or pD2 | Maximal Response | Reference(s) |

| Rat Mesenteric Artery VSMCs | Intracellular pH | pD2 = 9.2 ± 0.2 | Dose-dependent increase | |

| Rat Mesenteric Artery VSMCs | Intracellular Ca²⁺ | pD2 = 7.4 ± 0.1 | Significant increase | |

| Rat Mesenteric Artery VSMCs | Contraction | - | 30% increase | |

| Rat Aorta | Contraction | - | Dose-dependent increase (1-1000 nM, 24h) |

pD2 is the negative logarithm of the EC50.

Table 4: Effects of Angiotensin II on Aldosterone Secretion

| Model | Dose/Concentration | Effect on Aldosterone | Reference(s) |

| Conscious Rats | 0.72 ng/min | Induced aldosterone release | |

| Bovine Adrenocortical Zona Glomerulosa Cells | 1 µmol/L | Stimulated aldosterone secretion (inhibited by AT1 antagonist) |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field.

Protocol for Angiotensin II-Induced Hypertension in Mice via Osmotic Mini-pumps

This protocol is widely used to create a sustained model of hypertension.

Materials:

-

This compound (lyophilized powder)

-

Sterile 0.9% saline or 0.01 M acetic acid

-

Osmotic mini-pumps (e.g., Alzet model 2004, for 28-day infusion)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, forceps, sutures or wound clips)

-

Warming pad

Procedure:

-

Animal Preparation: Acclimatize male C57BL/6 mice (8-12 weeks old) for at least one week.

-

Angiotensin II Solution Preparation: Calculate the required amount of Angiotensin II based on the desired dose (e.g., 1.46 mg/kg/day), the pump flow rate, and the number of animals. Dissolve the lyophilized Angiotensin II in sterile saline or a slightly acidic solution to the final concentration.

-

Pump Filling: Under sterile conditions, fill the osmotic mini-pumps with the Angiotensin II solution according to the manufacturer's instructions. For the sham group, fill the pumps with the vehicle solution.

-

Anesthesia: Anesthetize the mouse using a reliable method.

-

Surgical Implantation:

-

Shave and disinfect the dorsal scapular region.

-

Make a small midline incision in the skin.

-

Create a subcutaneous pocket using blunt dissection with forceps.

-

Insert the filled osmotic mini-pump into the pocket with the flow moderator pointing away from the incision.

-

Close the incision with sutures or wound clips.

-

-

Post-operative Care: Place the mouse on a warming pad until it recovers from anesthesia. Monitor the animal daily for signs of distress or infection.

-

Blood Pressure Measurement: Measure systolic blood pressure at baseline and regularly throughout the infusion period (e.g., weekly) using a non-invasive tail-cuff method or radiotelemetry for continuous monitoring.

Caption: Experimental Workflow for Angiotensin II-Induced Hypertension.

Protocol for In Vitro Vascular Smooth Muscle Cell Contraction Assay

This protocol assesses the direct contractile effect of Angiotensin II on isolated vascular smooth muscle.

Materials:

-

Isolated aortic or mesenteric artery rings from rats or mice

-

Organ bath system with force transducers

-

Physiological salt solution (e.g., Krebs-Henseleit solution), aerated with 95% O2 / 5% CO2 and maintained at 37°C

-

This compound stock solution

-

Vasoconstrictor agent for pre-contraction (e.g., phenylephrine or KCl)

Procedure:

-

Tissue Preparation: Euthanize the animal and carefully dissect the desired artery. Clean the artery of surrounding connective tissue and cut it into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings in the organ baths between two hooks, with one hook fixed and the other connected to a force transducer.

-

Equilibration: Equilibrate the rings in the physiological salt solution for at least 60 minutes under a resting tension of 1-2 grams, replacing the buffer every 15-20 minutes.

-

Viability Check: Test the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

-

Pre-contraction: Pre-contract the rings with a submaximal concentration of a vasoconstrictor like phenylephrine.

-

Cumulative Concentration-Response Curve: Once a stable pre-contraction plateau is reached, add Angiotensin II to the bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Record the change in tension after each addition.

-

Data Analysis: Express the contractile response to Angiotensin II as a percentage of the maximal contraction induced by KCl. Plot the concentration-response curve and calculate the EC50 or pD2 value.

Protocol for Quantification of Aldosterone

This protocol measures the level of aldosterone in plasma or cell culture supernatant following Angiotensin II stimulation.

Materials:

-

Blood samples collected in EDTA tubes or cell culture supernatant

-

Centrifuge

-

Aldosterone ELISA kit or LC-MS/MS system

-

Reagents for sample preparation (e.g., solid-phase extraction columns if using LC-MS/MS)

Procedure:

-

Sample Collection:

-

In Vivo: Collect blood from animals at baseline and at specified time points after Angiotensin II infusion. Centrifuge the blood at 4°C to separate the plasma and store at -80°C until analysis.

-

In Vitro: Treat adrenal zona glomerulosa cells with Angiotensin II for a specified duration. Collect the cell culture supernatant and store at -80°C.

-

-

Sample Preparation (if necessary): For LC-MS/MS analysis, perform solid-phase extraction to purify and concentrate aldosterone from the sample matrix.

-

Quantification:

-

ELISA: Follow the instructions provided with the commercial ELISA kit to measure the aldosterone concentration. This typically involves incubating the sample with an antibody-coated plate, adding a labeled secondary antibody, and measuring the resulting colorimetric or fluorescent signal.

-

LC-MS/MS: Utilize a validated liquid chromatography-tandem mass spectrometry method for highly sensitive and specific quantification of aldosterone.

-

-

Data Analysis: Calculate the concentration of aldosterone in the samples based on a standard curve. Compare the aldosterone levels between control and Angiotensin II-treated groups.

Conclusion

This compound is a pivotal regulator of blood pressure, exerting its effects through a complex interplay of vascular, adrenal, renal, and central nervous system mechanisms. The activation of AT1 receptors initiates a cascade of intracellular signaling events that ultimately lead to vasoconstriction, sodium and water retention, and increased sympathetic tone. The quantitative data and experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the physiological and pathophysiological roles of Angiotensin II and to develop novel therapeutic strategies for cardiovascular diseases. A thorough understanding of these fundamental mechanisms is essential for the continued advancement of cardiovascular pharmacology and the treatment of hypertension and related disorders.

References

The Vasoactive Peptide Angiotensin II Acetate: A Technical Deep Dive into its Pathophysiological Role in Hypertension

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II (Ang II) acetate, a key effector peptide of the renin-angiotensin-aldosterone system (RAAS), is a potent vasoconstrictor and a central figure in the pathophysiology of hypertension.[1][2] Its multifaceted actions, mediated primarily through the Angiotensin II Type 1 (AT1) receptor, extend beyond simple blood pressure regulation to encompass a complex web of signaling cascades that drive vascular remodeling, inflammation, and oxidative stress, culminating in sustained high blood pressure and associated end-organ damage.[3][4][5] This in-depth technical guide synthesizes the current understanding of the pathophysiological role of Angiotensin II acetate in the development of hypertension, providing a comprehensive overview of its signaling pathways, quantitative effects in preclinical models, and detailed experimental protocols for its study. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development dedicated to unraveling the complexities of hypertensive disease and discovering novel therapeutic interventions.

Introduction: The Central Role of Angiotensin II in Blood Pressure Homeostasis and Disease

The renin-angiotensin-aldosterone system is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. Angiotensin II is the principal bioactive product of this system, exerting a powerful influence on cardiovascular physiology. While essential for maintaining normal blood pressure, dysregulation of the RAAS and excessive Ang II activity are strongly implicated in the initiation and progression of essential hypertension and its cardiovascular complications. Ang II mediates its effects by binding to two main G protein-coupled receptors: the AT1 and AT2 receptors. The vast majority of the well-documented pathological effects of Ang II in hypertension are mediated through the AT1 receptor.

Angiotensin II Signaling Pathways in Hypertension

The binding of Angiotensin II to its AT1 receptor on various cell types, including vascular smooth muscle cells (VSMCs), endothelial cells, and cells of the kidney and adrenal glands, triggers a cascade of intracellular signaling events that collectively contribute to the hypertensive phenotype. These pathways can be broadly categorized into G-protein dependent and G-protein independent signaling.

G-Protein Dependent Signaling

The canonical signaling pathway initiated by Ang II-AT1R interaction involves the activation of heterotrimeric G proteins, primarily Gq/11 and G12/13.

-

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, inducing the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ is a primary trigger for VSMC contraction, leading to vasoconstriction and an acute rise in blood pressure. DAG, along with Ca2+, activates protein kinase C (PKC), which is involved in a variety of cellular processes including cell growth, proliferation, and inflammation.

-

G12/13 Pathway: The G12/13 pathway activates the RhoA/Rho-kinase (ROCK) signaling cascade. This pathway contributes to VSMC contraction by inhibiting myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation of myosin light chain and sensitizing the contractile apparatus to Ca2+. The Rho/ROCK pathway is also implicated in cellular proliferation, hypertrophy, and inflammation.

Caption: Ang II G-Protein Dependent Signaling Pathways.

G-Protein Independent Signaling and Receptor Transactivation

Beyond classical G-protein coupling, the AT1 receptor engages in G-protein-independent signaling, often through the recruitment of β-arrestins. β-arrestins can act as scaffolds for various signaling molecules, leading to the activation of pathways like the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2, JNK, p38 MAPK).

A crucial aspect of Ang II signaling is the transactivation of growth factor receptors, particularly the epidermal growth factor receptor (EGFR). This process involves the AT1R-mediated activation of metalloproteases (e.g., ADAM17) that cleave and release EGFR ligands, which then bind to and activate the EGFR. This transactivation is a key mechanism underlying the hypertrophic and proliferative effects of Ang II on vascular smooth muscle cells.

Caption: Ang II-induced EGFR Transactivation Pathway.

Key Pathophysiological Effects of Angiotensin II in Hypertension

The diverse signaling pathways activated by Angiotensin II converge to produce a constellation of effects that promote the development and maintenance of hypertension.

Vasoconstriction

As previously described, Ang II is a potent vasoconstrictor. The rapid, Gq-mediated increase in intracellular Ca2+ in VSMCs leads to immediate contraction and an increase in peripheral vascular resistance, a hallmark of hypertension.

Renal Effects: Sodium and Water Retention

Angiotensin II exerts profound effects on the kidneys to promote sodium and water retention, thereby increasing blood volume and contributing to elevated blood pressure. Its key renal actions include:

-

Stimulation of Aldosterone Secretion: Ang II is the primary stimulant for the synthesis and release of aldosterone from the adrenal cortex. Aldosterone acts on the distal nephron and collecting ducts to increase the reabsorption of sodium and water, and the excretion of potassium.

-

Direct Tubular Effects: Ang II directly stimulates the Na+/H+ exchanger in the proximal tubule, leading to increased sodium reabsorption.

-

Renal Hemodynamics: Ang II preferentially constricts the efferent arterioles of the glomerulus, which increases the glomerular filtration fraction and alters peritubular capillary dynamics to favor reabsorption.

Oxidative Stress and Inflammation

A critical and often-overlooked aspect of Ang II's pathophysiology is its ability to induce oxidative stress. Ang II, via the AT1 receptor, is a potent activator of NADPH oxidase, a major source of reactive oxygen species (ROS) in the vasculature. This increase in ROS contributes to:

-

Endothelial Dysfunction: ROS can scavenge nitric oxide (NO), a key vasodilator, reducing its bioavailability and impairing endothelium-dependent relaxation.

-

Inflammation: ROS act as signaling molecules that promote the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, leading to the recruitment of inflammatory cells to the vascular wall.

-

Vascular Remodeling: Oxidative stress contributes to the hypertrophy and proliferation of VSMCs and the deposition of extracellular matrix, leading to thickening of the vascular wall.

Caption: Angiotensin II-induced Oxidative Stress.

Experimental Models of Angiotensin II-Induced Hypertension

The study of Ang II-induced hypertension heavily relies on animal models where the peptide is chronically administered to induce a hypertensive state that mimics many aspects of the human disease.

Quantitative Data from Preclinical Models

The following tables summarize representative quantitative data from studies using Ang II infusion models in rodents.

Table 1: Effects of Angiotensin II Infusion on Blood Pressure in Rodents

| Species | Ang II Dose | Duration of Infusion | Mean Arterial Pressure (mmHg) - Control | Mean Arterial Pressure (mmHg) - Ang II | Reference |

| Rat | 350 ng/min | 6 days | 94 ± 5 | 171 ± 3 | |

| Rat | 200 ng/kg/min | 7 days | 116 ± 4 | 137 ± 3 | |

| Mouse | 1.46 mg/kg/day | 28 days | ~100 (systolic) | ~160 (systolic) | |

| Dog | 80 ng/kg/min | 28 days | 123.8 ± 5.3 / 68.3 ± 3.8 (systolic/diastolic) | 159.8 ± 7.1 / 98.3 ± 6.4 (systolic/diastolic) | |

| Pig | 30 ng/kg/min | 28 days | 98 ± 5 | 133 ± 7 |

Table 2: Biochemical Changes in Angiotensin II-Induced Hypertension Models

| Species | Parameter | Control | Angiotensin II Treated | Reference |

| Rat (SHR) | Plasma Ang II (pg/ml) | - | 836 ± 205 | |

| Rat (SHR) | Plasma TBARS (nmol/ml) | - | 5.4 ± 1.0 | |

| Dog | Plasma Ang II (pg/ml) | 62.9 ± 24.5 | 455.3 ± 95.6 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in this field. Below are protocols for key experiments in the study of Ang II-induced hypertension.

Protocol for Angiotensin II Infusion in Mice using Osmotic Pumps

This protocol describes the subcutaneous implantation of osmotic pumps for the continuous delivery of Angiotensin II.

Materials:

-

This compound (lyophilized powder)

-

Sterile 0.9% saline

-

Osmotic pumps (e.g., Alzet model 1004, 2004)

-

Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

-

Surgical instruments (scalpel, forceps, sutures)

-

Heating pad

Procedure:

-

Animal Preparation: Acclimatize male C57BL/6J mice (8-10 weeks old) for at least one week.

-

Angiotensin II Solution Preparation: Calculate the required amount of Ang II based on the desired dose (e.g., 1000 ng/kg/min), the pump flow rate, and the duration of the study. Dissolve the lyophilized Ang II in sterile saline.

-

Osmotic Pump Filling: Following the manufacturer's instructions, fill the osmotic pumps with the prepared Ang II solution.

-

Surgical Implantation:

-

Anesthetize the mouse.

-

Shave and sterilize the surgical area on the back, between the shoulder blades.

-

Make a small incision in the skin.

-

Create a subcutaneous pocket using blunt dissection.

-

Insert the filled osmotic pump into the pocket.

-

Suture the incision.

-

-

Post-operative Care: Place the mouse on a heating pad until it recovers from anesthesia. Monitor the animal daily for signs of distress or infection.

Caption: Workflow for Ang II-induced Hypertension Model.

Protocol for Blood Pressure Measurement in Conscious Mice using Tail-Cuff Plethysmography

This non-invasive method is commonly used to monitor blood pressure in rodents.

Materials:

-

Tail-cuff plethysmography system (including a cuff, a pulse sensor, and a heating platform)

-

Mouse restrainer

Procedure:

-

Acclimatization: Acclimate the mice to the restrainer and the measurement procedure for several days before data collection to minimize stress-induced blood pressure fluctuations.

-

Measurement:

-

Place the mouse in the restrainer on the heated platform (37°C) to promote vasodilation in the tail.

-

Position the tail cuff and pulse sensor on the mouse's tail according to the manufacturer's instructions.

-

The system will automatically inflate and deflate the cuff while recording systolic and diastolic blood pressure.

-

Perform multiple measurements for each mouse and average the values to obtain a reliable reading.

-

Conclusion and Future Directions

This compound is a pivotal molecule in the intricate pathophysiology of hypertension. Its ability to induce vasoconstriction, promote renal sodium and water retention, and generate oxidative stress and inflammation through a complex network of signaling pathways solidifies its role as a key therapeutic target. The experimental models and protocols described herein provide a robust framework for investigating the mechanisms of Ang II-induced hypertension and for the preclinical evaluation of novel antihypertensive agents.

Future research should continue to dissect the nuances of AT1 receptor signaling, including the roles of receptor-interacting proteins and the potential for biased agonism to selectively target pathological pathways. Furthermore, a deeper understanding of the interplay between Ang II and other systems, such as the immune system and the gut microbiome, will undoubtedly reveal new avenues for therapeutic intervention in the fight against hypertensive cardiovascular disease.

References

- 1. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Role of angiotensin II in blood pressure regulation and in the pathophysiology of cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiotensin II cell signaling: physiological and pathological effects in the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Intracellular Signaling Cascades Activated by Angiotensin II

Introduction

Angiotensin II (Ang II) is the primary effector peptide of the Renin-Angiotensin System (RAS), a critical hormonal cascade that regulates blood pressure, cardiovascular homeostasis, and fluid balance.[1] The biological actions of Ang II are mediated through its binding to specific G protein-coupled receptors (GPCRs), primarily the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[2][3] The majority of the well-characterized physiological and pathophysiological effects of Ang II, including vasoconstriction, inflammation, cell growth, and fibrosis, are transduced through the AT1 receptor.[3][4] This technical guide provides a comprehensive overview of the complex and interconnected intracellular signaling cascades activated by Angiotensin II following its binding to the AT1 receptor. The information presented is targeted toward researchers, scientists, and drug development professionals working to understand the molecular mechanisms of Ang II and to develop novel therapeutic interventions.

Note: Angiotensin II acetate is a common salt form of the peptide used in research settings; its activation of intracellular signaling pathways is functionally identical to that of the native Angiotensin II peptide.

Core Signaling Paradigms of the AT1 Receptor

The AT1 receptor is a prototypical seven-transmembrane GPCR that couples to several families of heterotrimeric G proteins, including Gq/11, G12/13, and Gi/o. Upon Ang II binding, the receptor undergoes a conformational change, initiating a multitude of signaling events that can be broadly categorized into G protein-dependent and G protein-independent pathways. These pathways often exhibit significant crosstalk and lead to the activation of downstream effectors, including phospholipases, protein kinases, and the generation of reactive oxygen species (ROS).

G Protein-Dependent Signaling Cascades

The Canonical Gq/11-PLC-IP3/DAG Pathway

The predominant and most well-established signaling cascade initiated by the AT1 receptor involves its coupling to the Gq/11 family of G proteins. This interaction is the primary transduction mechanism in major physiological target tissues.

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Generation of Second Messengers: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP3 and Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to its receptor on the sarcoplasmic/endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This elevation in intracellular Ca2+ is fundamental for acute cellular responses like smooth muscle contraction.

-

DAG and Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the increased Ca2+, activates isoforms of Protein Kinase C (PKC). Activated PKC phosphorylates a wide array of substrate proteins, influencing processes like gene expression, cell growth, and hypertrophy.

-

G12/13 and the RhoA/ROCK Pathway

The AT1 receptor also couples to G12/13 proteins, which activates the RhoA/Rho-kinase (ROCK) signaling pathway. This cascade is crucial for sustained vasoconstriction, cell migration, and cytoskeletal remodeling.

-

Activation of RhoGEFs: G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs).

-

Activation of RhoA: RhoGEFs promote the exchange of GDP for GTP on the small G-protein RhoA, converting it to its active, GTP-bound state.

-

ROCK Activation and Downstream Effects: Active RhoA binds to and activates its primary effector, ROCK. ROCK, in turn, phosphorylates and inhibits myosin light chain phosphatase (MLCP), leading to increased phosphorylation of the myosin light chain (MLC). This enhances the interaction between actin and myosin, promoting stress fiber formation and smooth muscle contraction.

Tyrosine Kinase-Mediated Pathways

Ang II is a potent activator of numerous protein tyrosine kinases, a function not traditionally associated with GPCRs. This signaling occurs through both direct interaction and receptor transactivation mechanisms.

The JAK/STAT Pathway

Ang II can directly activate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, a signaling cascade typically associated with cytokine receptors. This pathway is linked to the chronic pathophysiological effects of Ang II, including cardiac hypertrophy and vascular inflammation.

-

JAK Kinase Activation: Upon Ang II binding, the AT1 receptor associates with and activates members of the JAK family, particularly JAK2 and Tyk2.

-

STAT Phosphorylation and Dimerization: The activated JAKs phosphorylate latent STAT proteins (e.g., STAT1, STAT2) residing in the cytoplasm.

-

Nuclear Translocation and Gene Regulation: Phosphorylated STATs form homo- or heterodimers, translocate to the nucleus, and bind to specific DNA response elements to regulate the transcription of target genes involved in growth and inflammation.

Transactivation of Receptor Tyrosine Kinases (RTKs)

A key mechanism of Ang II signaling involves the "transactivation" of RTKs, most notably the Epidermal Growth Factor Receptor (EGFR). This process links GPCR activation to canonical growth factor signaling pathways.

-

Upstream Activation: Ang II binding to the AT1 receptor activates intracellular kinases, such as c-Src, and stimulates the production of ROS.

-

Metalloprotease Activation: These signals converge to activate a membrane-bound metalloprotease, ADAM17 (TACE).

-

Ligand Shedding: Activated ADAM17 cleaves membrane-anchored pro-ligands, such as pro-Heparin-Binding EGF (pro-HB-EGF), releasing the mature growth factor into the extracellular space.

-

EGFR Activation: The shed HB-EGF binds to and activates the EGFR in an autocrine or paracrine manner, initiating downstream signaling cascades like the Ras/Raf/MEK/ERK pathway.

Mitogen-Activated Protein Kinase (MAPK) Cascades

Ang II is a potent activator of all three major MAPK families: Extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPKs. These pathways are central regulators of gene expression, cell proliferation, hypertrophy, and inflammation. Activation of MAPKs can occur through multiple upstream mechanisms, including PKC activation, EGFR transactivation, and ROS generation. For example, inhibiting the MAPK pathway has been shown to block Ang II-induced DNA synthesis and migration in vascular smooth muscle cells.

Reactive Oxygen Species (ROS) Signaling

A critical component of Ang II signaling is the rapid generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide.

-

NAD(P)H Oxidase Activation: Ang II, acting through the AT1 receptor and PKC, stimulates the multi-subunit enzyme complex NAD(P)H oxidase.

-

ROS Production: This enzyme complex is a major source of superoxide in vascular cells.

-

ROS as Second Messengers: ROS are not merely damaging byproducts; they function as crucial intracellular second messengers. They modulate the activity of numerous signaling proteins, including protein tyrosine phosphatases, kinases (like p38 MAPK and Akt), and transcription factors, thereby amplifying and diversifying the initial Ang II signal.

G Protein-Independent Signaling: The β-Arrestin Pathway

Beyond their classical role in terminating G protein signaling, β-arrestins have emerged as versatile scaffold proteins that initiate their own wave of G protein-independent signaling.

-

Receptor Phosphorylation: Following activation by Ang II, the AT1 receptor's C-terminal tail is phosphorylated by G protein-coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: This phosphorylation creates a high-affinity binding site for β-arrestin.

-

Signal Termination and Internalization: β-arrestin binding sterically hinders further G protein coupling, terminating that phase of signaling, and targets the receptor for internalization via clathrin-coated pits.

-

Scaffolding and Signal Initiation: Simultaneously, β-arrestin can act as a scaffold, recruiting and activating other signaling molecules, such as components of the MAPK cascade (e.g., ERK), in a spatially and temporally distinct manner from G protein-mediated activation.

Quantitative Data Summary

While much of the literature provides qualitative descriptions of pathway activation, some studies offer quantitative insights into the signaling dynamics.

| Parameter Measured | Cell/System Type | Ang II Treatment | Observation | Reference |

| Co-immunoprecipitation | Rat Heart (in vivo) | Pressure overload | 20-fold increase in AT1R association with JAK2/Tyk2 at 15 min | |

| MAPK Activity | Rat Vascular Smooth Muscle Cells | 100 nmol/L | 69% reduction with PD 98059 (MEK inhibitor) | |

| DNA Synthesis | Rat Vascular Smooth Muscle Cells | 100 nmol/L | Completely inhibited by PD 98059 | |

| Cell Migration | Rat Vascular Smooth Muscle Cells | 100 nmol/L | 76% attenuation with PD 98059 | |

| Protein Synthesis | Rat Aorta (in vivo) | 400 ng/kg/min for 24h | Nearly doubled |

Key Experimental Protocols

Investigating the complex signaling networks of Angiotensin II requires a variety of molecular biology techniques. Below are generalized protocols for key experiments frequently cited in the literature.

Protocol 1: Western Blotting for Protein Phosphorylation

This is the most common method to assess the activation state of kinases and other signaling proteins, as phosphorylation is a hallmark of activation.

-

Cell Culture and Treatment: Plate cells (e.g., vascular smooth muscle cells, cardiomyocytes) and grow to near confluence. Serum-starve cells for 12-24 hours to reduce basal signaling activity. Treat cells with this compound (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 15, 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Transfer: Separate lysate proteins by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ERK1/2, anti-phospho-STAT1).

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Stripping and Reprobing: The membrane can be stripped of antibodies and reprobed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein to confirm equal loading.

Protocol 2: Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

Co-IP is used to determine if two proteins physically interact within the cell, such as the association between the AT1 receptor and JAK2.

-

Cell Lysis: Treat and lyse cells as described above, but use a milder, non-denaturing lysis buffer (e.g., Triton X-100 based) to preserve protein complexes.

-

Pre-clearing: Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against one of the proteins of interest (the "bait," e.g., anti-AT1R antibody).

-

Complex Capture: Add protein A/G beads to the lysate-antibody mixture. The beads will bind to the antibody, capturing the bait protein and any proteins bound to it (the "prey").

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the protein complexes from the beads using a sample loading buffer and boiling. Analyze the eluted proteins by Western blotting using an antibody against the second protein of interest (the "prey," e.g., anti-JAK2 antibody).

Experimental Workflow Diagram

Conclusion